

Application Note: Solid-Phase Extraction of Codeine N-oxide from Biological Matrices

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Compound of Interest					
Compound Name:	Codeine N-oxide				
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This document provides a detailed protocol for the solid-phase extraction (SPE) of **Codeine N-oxide** from biological matrices such as plasma and urine. The method is optimized for high recovery and sample purity, making it suitable for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Codeine N-oxide is a metabolite of the widely used opioid analgesic, codeine.[1] Accurate and reliable quantification of this metabolite in biological fluids is crucial for pharmacokinetic studies, drug metabolism research, and toxicological screening. The inherent polarity of the N-oxide functional group presents a challenge for traditional reversed-phase SPE methods.[2] This protocol utilizes a mixed-mode solid-phase extraction approach, which combines reversed-phase and ion-exchange mechanisms to achieve superior retention and elution of this polar, basic compound.[3][4]

Physicochemical Properties of Codeine N-oxide

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust SPE method.



Property	Value	Source
Molecular Formula	C18H21NO4	
Molecular Weight	315.36 g/mol	[5]
Predicted Water Solubility	0.14 g/L	
Predicted logP	-0.48	
Predicted pKa (Strongest Basic)	8.8	

The low logP value indicates high polarity, while the basic pKa suggests that the molecule will be positively charged at a pH below 8.8. This makes a mixed-mode sorbent with cation exchange properties an ideal choice for extraction.

Recommended Solid-Phase Extraction Protocol

This protocol is designed for a mixed-mode SPE cartridge containing both reversed-phase (e.g., C8 or C18) and strong cation exchange (SCX) functionalities.

Materials and Reagents

- Mixed-Mode C8/SCX SPE Cartridges
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Deionized Water
- Formic Acid
- Ammonium Hydroxide
- Sample Pre-treatment Buffer: 0.1 M Phosphate Buffer (pH 6.0)

Experimental Protocol



• Sample Pre-treatment:

- For plasma samples, precipitate proteins by adding acetonitrile (1:3 v/v), vortex, and centrifuge.
- For urine samples, dilute with an equal volume of the sample pre-treatment buffer.
- Centrifuge all samples to remove particulates before loading.
- SPE Cartridge Conditioning:
 - Pass 1 mL of methanol through the cartridge.
 - Follow with 1 mL of deionized water.

· Equilibration:

Equilibrate the cartridge with 1 mL of 0.1 M phosphate buffer (pH 6.0). This step ensures
the cation exchange sorbent is in the proper state for analyte retention.

Sample Loading:

 Load the pre-treated sample onto the cartridge at a slow and steady flow rate (approximately 1-2 mL/min). At pH 6.0, Codeine N-oxide will be protonated and retained by the SCX phase.

Washing:

- Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1 M acetic acid. This will remove polar, non-basic interferences.
- Wash 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol. This will remove non-polar interferences retained by the C8 phase.

Elution:

 Elute the Codeine N-oxide with 1 mL of 5% ammonium hydroxide in methanol. The high pH neutralizes the charge on the analyte, disrupting its interaction with the SCX sorbent,



while the methanol disrupts the reversed-phase interaction, allowing for efficient elution.

Post-Elution:

- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data

While specific quantitative recovery data for **Codeine N-oxide** using this exact protocol is not readily available in the literature, high recoveries have been consistently reported for structurally similar opioids using mixed-mode SPE. The following table summarizes expected performance based on published data for other opioids.

Analyte	Matrix	SPE Sorbent	Recovery (%)	Reference
Morphine	Plasma	Mixed-Mode	>85	[6]
Codeine	Plasma	Mixed-Mode	>80	[6][7]
Oxycodone	Plasma	Mixed-Mode	>80	[7][8]
Various Opioids	Urine	SOLA SCX	88 - 99	[9]
Various Opioids	Oral Fluid	Oasis MCX	~79	[10]

It is anticipated that the recovery for **Codeine N-oxide** will be greater than 80% with a relative standard deviation of less than 15%, in line with the performance observed for other opioids. Method validation should be performed to determine the specific recovery, matrix effects, and limits of detection and quantification for **Codeine N-oxide** in the matrix of interest.

Experimental Workflow Diagram

The following diagram illustrates the complete experimental workflow from sample preparation to analysis.



Sample Pre-treatment

Biological Sample
(Plasma or Urine)

Protein Precipitation
(for Plasma)

Centrifugation
Pre-treated Sample

Pre-treated Sample

Solid-Phase Extract

1. Conditioning
(Methanol, Water)

2. Equilibration
(pH 6.0 Buffer)

3. Sample Loading

5. Wash 2 (Non-polar Interferences)

6. Elution (5% NH4OH in Methanol)

Eluate

Post-Extraction

Evaporation

Reconstitution

Final Sample for Analysis

Analysis

LC-MS/MS Analysis

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Caption: SPE workflow for Codeine N-oxide.



Conclusion

This application note provides a comprehensive and detailed protocol for the solid-phase extraction of **Codeine N-oxide** from biological matrices. The use of a mixed-mode SPE sorbent is key to achieving high recovery and purity for this polar metabolite. While specific quantitative data for **Codeine N-oxide** is limited, the presented protocol is based on well-established principles for the extraction of similar opioid compounds and is expected to yield excellent results upon validation. This method provides a robust starting point for researchers developing quantitative assays for **Codeine N-oxide** in various biological samples.

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